molecular formula C9H9NOS2 B1597778 [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol CAS No. 337508-70-0

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Cat. No.: B1597778
CAS No.: 337508-70-0
M. Wt: 211.3 g/mol
InChI Key: CQCKNGVVCKWDLF-UHFFFAOYSA-N
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Description

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties, making it a valuable scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the overall metabolic pathways. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, it has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activities. Long-term studies have indicated that this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol typically involves the reaction of 4-methyl-1,3-thiazole with a base to form an intermediate, which is then reacted with methanol to yield the final product . The reaction conditions often include refluxing the mixture for several hours and then purifying the product through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability .

Properties

IUPAC Name

[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-3,5,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKNGVVCKWDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380107
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337508-70-0
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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